molecular formula C36H28N2 B3195421 N4-(4-Biphenylyl)-N4,N4'-diphenylbiphenyl-4,4'-diamine CAS No. 902763-26-2

N4-(4-Biphenylyl)-N4,N4'-diphenylbiphenyl-4,4'-diamine

Cat. No. B3195421
Key on ui cas rn: 902763-26-2
M. Wt: 488.6 g/mol
InChI Key: BHPYPHDPVXIXEX-UHFFFAOYSA-N
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Patent
US07897816B2

Procedure details

There were mixed 16.5 g (0.040 mole) of N-(4′-iodobiphenylyl)acetanilide, 11.8 g (0.048 mole) of N-(4-biphenyl)aniline, 8.3 g (0.060 mole) of anhydrous potassium carbonate, 0.1 g (0.002 mole) of copper powder and 10 ml of n-dodecane, followed by reaction at 200 to 212° C. for 15 hours. The reaction product was extracted with 200 ml of toluene, and the insoluble matter was removed by filtration. Then, the filtrate was concentrated to obtain oily matter. The oily matter was dissolved in 60 ml of isoamyl alcohol, and 4 ml of water and 4.00 g (0.060 mole) of 85% potassium hydroxide were added, followed by hydrolysis at 130° C. After isoamyl alcohol was removed by steam distillation, extraction with 250 ml of toluene was performed, followed by washing with water, drying and concentration. The concentrate was purified by column chromatography (carrier: silica gel, eluate: toluene/n-hexane=1/2) to obtain 15.2 g (yield: 77.8%, HPLC purity: 97.0%) of N-(4-biphenylyl)-N,N′-diphenyl-4,4′-diaminobiphenyl. The melting point was 126.6 to 127.4° C.
Name
N-(4′-iodobiphenylyl)acetanilide
Quantity
16.5 g
Type
reactant
Reaction Step One
[Compound]
Name
N-(4-biphenyl)aniline
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
copper
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
IC1C=CC([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[N:14](C(=O)C)[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=CC=1.C(=O)([O-])[O-].[K+].[K+].[CH3:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH3:41].[OH-].[K+]>C(O)CC(C)C.[Cu].O>[C:36]1([C:35]2[CH:30]=[CH:31][CH:32]=[CH:33][CH:34]=2)[CH:41]=[CH:40][C:39]([N:14]([C:9]2[CH:8]=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:15]2[CH:16]=[CH:17][C:18]([C:18]3[CH:19]=[CH:20][C:15]([NH:14][C:9]4[CH:10]=[CH:11][CH:12]=[CH:13][CH:8]=4)=[CH:16][CH:17]=3)=[CH:19][CH:20]=2)=[CH:38][CH:37]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
N-(4′-iodobiphenylyl)acetanilide
Quantity
16.5 g
Type
reactant
Smiles
IC1=CC=C(C=C1)C1=C(C=CC=C1)N(C1=CC=CC=C1)C(C)=O
Name
N-(4-biphenyl)aniline
Quantity
11.8 g
Type
reactant
Smiles
Name
Quantity
8.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
reactant
Smiles
CCCCCCCCCCCC
Name
copper
Quantity
0.1 g
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
C(CC(C)C)O
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
4 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by reaction at 200 to 212° C. for 15 hours
Duration
15 h
EXTRACTION
Type
EXTRACTION
Details
The reaction product was extracted with 200 ml of toluene
CUSTOM
Type
CUSTOM
Details
the insoluble matter was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
Then, the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to obtain oily matter
CUSTOM
Type
CUSTOM
Details
followed by hydrolysis at 130° C
CUSTOM
Type
CUSTOM
Details
After isoamyl alcohol was removed by steam distillation, extraction with 250 ml of toluene
WASH
Type
WASH
Details
by washing with water
CUSTOM
Type
CUSTOM
Details
drying
CONCENTRATION
Type
CONCENTRATION
Details
concentration
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by column chromatography (carrier: silica gel, eluate: toluene/n-hexane=1/2)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)N(C1=CC=C(C=C1)C1=CC=C(C=C1)NC1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 15.2 g
YIELD: PERCENTYIELD 77.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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